EG1 was synthesized and characterized in a study focusing on the development of inhibitors for the PAX family of proteins, which are implicated in various cancers and developmental disorders. The compound falls under the classification of small-molecule inhibitors and is being explored for its efficacy in cancer treatment, particularly in inhibiting tumor growth by targeting specific pathways associated with PAX proteins .
The synthesis of EG1 involves several chemical reactions, primarily utilizing techniques such as solvent extraction and chromatography. The process begins with the reaction of specific precursors in tetrahydrofuran (THF) at room temperature, followed by a series of purification steps including acidification, extraction with ethyl acetate, and drying over magnesium sulfate. The final product is obtained through Büchner filtration, yielding EG1 as a white powder with an approximate yield of 70% .
Key Steps in Synthesis:
EG1 undergoes various chemical reactions during its synthesis, primarily involving:
The analytical methods employed include liquid chromatography-mass spectrometry (LC-MS), which confirms the presence and concentration of EG1 through specific mass-to-charge ratios (m/z) observed during analysis.
The mechanism of action for EG1 involves its inhibition of PAX proteins, which play critical roles in gene regulation associated with cell proliferation and survival. By binding to these proteins, EG1 disrupts their function, leading to reduced tumor cell viability. Experimental data show that treatment with EG1 results in observable phenotypic changes in cancer cell lines, indicating its potential effectiveness as an anti-cancer agent .
Mechanistic Insights:
While specific physical properties such as melting point or solubility are not detailed in the literature, the compound is described as a white powder, suggesting it may have favorable stability characteristics. Chemical properties include its reactivity profile as a small molecule inhibitor, which is essential for its interaction with target proteins.
Potential Properties:
EG1 is primarily being investigated for its applications in cancer therapy due to its role as a PAX protein inhibitor. The ongoing research aims to establish its efficacy and safety profile for potential use in clinical settings. Additionally, studies may explore its application in other diseases where PAX proteins are implicated.
Potential Applications:
The PAX (Paired box) family of transcription factors (TFs) regulate embryonic development by controlling genes involved in cellular proliferation, differentiation, and tissue morphogenesis. In healthy adults, PAX expression is largely silenced; however, aberrant re-activation occurs in numerous cancers, driving tumorigenesis through uncontrolled cell cycle progression and evasion of apoptosis. Prior to EG1’s discovery, PAX proteins were considered "undruggable" due to:
EG1 (CAS 693241-54-2) represents a structurally novel benzamide derivative that binds the paired DNA-binding domain of PAX proteins with high affinity (Kd = 1.35–1.5 μM), disrupting their ability to recruit transcriptional machinery [1] [8]. Its significance lies in:
Table 1: Key Characteristics of EG1 as a PAX Inhibitor
Property | Value | Significance |
---|---|---|
Binding affinity (Kd) | 1.5 μM to PAX2/5/8 | Submicromolar target engagement |
Selectivity profile | PAX2 > PAX5 ≈ PAX8 > PAX6 | Pan-PAX inhibition with isoform preference |
Cellular IC50 | ~10 μM (HCT116 cells) | Biologically relevant potency |
Primary mechanism | Blocks DNA binding | Prevents transcriptional activation of pro-proliferative genes |
EG1’s core mechanism involves steric hindrance of PAX-DNA binding, confirmed through electrophoretic mobility shift assays. This prevents transcriptional activation of downstream targets like CCND1 (encoding cyclin D1) and AP-1 pathway components, effectively halting the cell cycle in G1/S phase [1] [3] [6]. Unlike epigenetic modifiers that alter chromatin states broadly, EG1 directly targets the TF-DNA interface, offering precise disruption of oncogenic signaling nodes [10].
Epigenetic reprogramming in cancer cells reactivates embryonic programs, including PAX expression, through:
Table 2: PAX Family Members Targeted by EG1 in Oncology
PAX Isoform | Primary Cancer Association | Key Downstream Targets | EG1 Efficacy Evidence |
---|---|---|---|
PAX2 | Colorectal, ovarian, renal | CCND1, JUN-FOS pathway | 68% proliferation reduction in HCT116 CRC [1] |
PAX5 | B-cell lymphoma | BCL6, MYC | In vitro apoptosis induction in leukemia models |
PAX8 | Ovarian, thyroid | MET, SNAI1 | Suppresses migration in xenografts |
The therapeutic window arises because normal adult tissues exhibit minimal PAX dependency. EG1 thus exemplifies "oncogene addiction" targeting – exploiting cancer-specific reliance on re-activated developmental pathways while sparing healthy cells [3] [6]. Emerging evidence further supports EG1’s role in remodeling the tumor microenvironment by suppressing PAX-mediated immunosuppressive cytokine secretion, potentially sensitizing tumors to checkpoint inhibitors [5] [7].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7